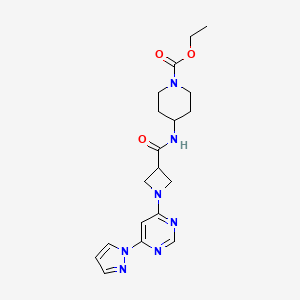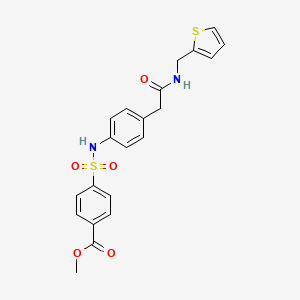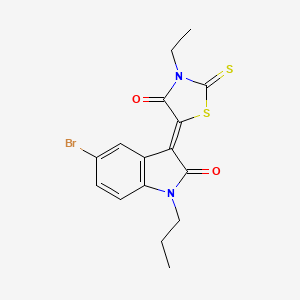![molecular formula C23H26ClN3O3S2 B2928515 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(isopropylsulfonyl)benzamide hydrochloride CAS No. 1189475-95-3](/img/structure/B2928515.png)
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(isopropylsulfonyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(isopropylsulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C23H26ClN3O3S2 and its molecular weight is 492.05. The purity is usually 95%.
BenchChem offers high-quality N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(isopropylsulfonyl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(isopropylsulfonyl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Heterocyclic Analogues
The synthesis of heterocyclic carboxamides, which include compounds similar to N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(isopropylsulfonyl)benzamide hydrochloride, has been extensively studied. These compounds are evaluated for their potential as antipsychotic agents by assessing their binding affinity to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors. Such research highlights the importance of these compounds in the development of new therapeutic agents with a focus on minimizing side effects associated with current treatments (Norman et al., 1996).
Biological Activity
The exploration of novel heterocyclic compounds, including derivatives of N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(isopropylsulfonyl)benzamide hydrochloride, for their antibacterial and antifungal activities, is a significant area of research. Studies involve synthesizing various heterocyclic benzamide derivatives and evaluating their effectiveness against gram-positive and gram-negative bacteria, as well as different fungi, showcasing the potential of these compounds in addressing microbial resistance (Patel & Patel, 2015).
Antiviral Agents
Research has also identified derivatives of N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(isopropylsulfonyl)benzamide hydrochloride as promising antiviral agents. Specifically, studies on compounds with similar structures have demonstrated efficacy against human immunodeficiency virus type 1 (HIV-1), showcasing the role of hydrophobic substitutions in enhancing antiviral activity. This research paves the way for the development of new antiviral drugs with improved potency and selectivity (Okazaki et al., 2015).
Enzyme Inhibition
The investigation of substituted benzamides for their selective inhibition of specific enzymes, such as vascular endothelial growth factor receptor-2 (VEGFR-2), highlights another research application. These studies focus on understanding the enzyme kinetics and developing compounds that offer therapeutic potential in treating diseases characterized by abnormal angiogenesis, such as cancer (Borzilleri et al., 2006).
properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-propan-2-ylsulfonylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S2.ClH/c1-16(2)31(28,29)19-10-8-18(9-11-19)22(27)25-23-24-20-12-13-26(15-21(20)30-23)14-17-6-4-3-5-7-17;/h3-11,16H,12-15H2,1-2H3,(H,24,25,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPAHNYRBDLMGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3,5-Dimethoxyphenyl)-3-(2,5-dimethylphenoxy)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2928433.png)
![5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/no-structure.png)


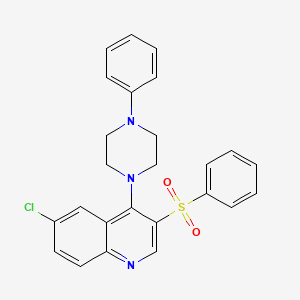
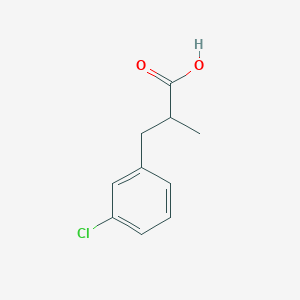
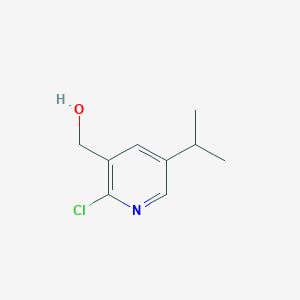
![{4-[(Propan-2-yloxy)methyl]phenyl}methanamine](/img/structure/B2928446.png)

